[bAla8]-Neurokinin A(4-10) [bAla8]-Neurokinin A(4-10) [bAla8]-Neurokinin A(4-10) is a neurokinin 2 (NK2) receptor agonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21539909
InChI: InChI=1S/C35H56N8O10S/c1-19(2)15-24(32(50)40-23(30(37)48)12-14-54-5)39-27(45)11-13-38-35(53)29(20(3)4)43-33(51)25(16-21-9-7-6-8-10-21)41-34(52)26(18-44)42-31(49)22(36)17-28(46)47/h6-10,19-20,22-26,29,44H,11-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Molecular Formula: C35H56N8O10S
Molecular Weight: 780.9 g/mol

[bAla8]-Neurokinin A(4-10)

CAS No.:

Cat. No.: VC21539909

Molecular Formula: C35H56N8O10S

Molecular Weight: 780.9 g/mol

* For research use only. Not for human or veterinary use.

[bAla8]-Neurokinin A(4-10) -

Specification

Molecular Formula C35H56N8O10S
Molecular Weight 780.9 g/mol
IUPAC Name (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C35H56N8O10S/c1-19(2)15-24(32(50)40-23(30(37)48)12-14-54-5)39-27(45)11-13-38-35(53)29(20(3)4)43-33(51)25(16-21-9-7-6-8-10-21)41-34(52)26(18-44)42-31(49)22(36)17-28(46)47/h6-10,19-20,22-26,29,44H,11-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1
Standard InChI Key CKNPSJOMUQBPLA-WTWMNNMUSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
SMILES CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Introduction

Chemical Properties and Structure

[bAla8]-Neurokinin A(4-10) represents a modified fragment of the parent compound Neurokinin A, focusing on positions 4-10 of the original peptide with a key substitution of alanine with beta-alanine at position 8. The compound is also known by its alternative designation MEN 10210 .

Chemical Identity

The peptide has the following characteristics:

  • CAS Number: 122063-01-8

  • Molecular Formula: C35H56N8O10S

  • Molecular Weight: 780.93 g/mol

  • Sequence: Asp-Ser-Phe-Val-{βAla}-Leu-Met-NH2 (abbreviated as DSFV-{βAla}-LM-NH2)

Structural Modifications

[bAla8]-Neurokinin A(4-10) contains two significant structural modifications compared to the natural Neurokinin A fragment:

  • Substitution of Ala-5 with β-Ala at position 8 of the modified fragment

  • C-terminal amidation of Met-7

These modifications are critical for the compound's enhanced receptor binding properties and pharmacological activity, as will be explored in subsequent sections.

Pharmacological Activity

[bAla8]-Neurokinin A(4-10) exhibits significant pharmacological activity, primarily mediated through neurokinin receptors. Understanding these properties provides insights into its mechanism of action and potential applications.

Receptor Binding Properties

The compound demonstrates high affinity and selectivity for the NK2 receptor subtype within the tachykinin receptor family. Specifically, [bAla8]-Neurokinin A(4-10) functions as an NK2 receptor agonist with a pD2 value of 6.91, indicating substantial receptor activation potency . This selective binding profile distinguishes it from other tachykinin peptides and makes it valuable for studying NK2 receptor-mediated processes.

Table 1: Key Receptor Properties of [bAla8]-Neurokinin A(4-10)

PropertyValueReceptor Type
Agonist ActivitypD2 = 6.91NK2 receptor
SelectivityHighPreferential for NK2 over NK1/NK3
Binding MechanismCompetitiveCompetes with endogenous ligands

In Vivo Effects

In animal models, particularly guinea pigs, [bAla8]-Neurokinin A(4-10) has demonstrated pronounced physiological effects. The compound produces:

  • Bladder contraction - indicating activity on urinary smooth muscle

  • Bronchospasm - suggesting effects on respiratory smooth muscle

These effects are consistent with NK2 receptor activation, as this receptor subtype is heavily expressed in smooth muscle tissues throughout the body. The compound's ability to induce these responses makes it valuable for investigating NK2-mediated pathways in various physiological systems.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of [bAla8]-Neurokinin A(4-10) and its functional properties provides insights into the mechanisms of neurokinin receptor activation and selectivity.

Receptor Interaction Mechanisms

The interaction between [bAla8]-Neurokinin A(4-10) and the NK2 receptor likely involves multiple contact points. Structure-activity studies of related compounds suggest that some peptide analogs may exhibit different mechanisms of receptor interaction, as evidenced by discrepancies between binding affinity and functional potency . This indicates a complex relationship between structural features and biological activity, underlining the importance of specific modifications in neurokinin peptides.

Comparison with Related Compounds

To better understand the unique properties of [bAla8]-Neurokinin A(4-10), it is valuable to compare it with related neurokinin peptide fragments and analogs.

Comparison with Neurokinin A(4-10)

The parent fragment Neurokinin A(4-10) serves as a reference point for understanding the effects of the β-alanine substitution:

Table 2: Comparison of [bAla8]-Neurokinin A(4-10) with Related Compounds

CompoundSequenceMolecular WeightKey Features
[bAla8]-Neurokinin A(4-10)DSFV-{βAla}-LM-NH2780.93 g/molNK2 receptor agonist; β-Ala substitution
Neurokinin A(4-10)DSFVGLM-NH2~748 g/molNK2 receptor agonist; parent fragment
[Nle10]-Neurokinin A(4-10)DSFVGLX-NH2 (X=Nle)748.9 g/molNorleucine substitution at position 10

While Neurokinin A and its truncated form NKA(4-10) are potent spasmogens of human colon circular muscle, the β-alanine substitution in [bAla8]-Neurokinin A(4-10) appears to optimize this activity, potentially through enhanced receptor binding or activation efficiency .

Functional Differences

The functional differences between these compounds primarily relate to their potency, receptor selectivity, and tissue-specific effects. For instance, structure-activity studies have shown that modifications to the Neurokinin A fragment can enhance functional potency up to 8-fold, depending on the specific substitutions . The β-alanine substitution in [bAla8]-Neurokinin A(4-10) appears to confer optimal properties for certain experimental applications, particularly in studying NK2-mediated physiological processes.

Research Applications

[bAla8]-Neurokinin A(4-10) has proven valuable in various research contexts due to its selective and potent NK2 receptor activation properties.

Physiological Studies

The compound has been used extensively to investigate:

  • Smooth muscle contractility mechanisms

  • Respiratory physiology, particularly bronchospasm

  • Urinary tract function, especially bladder contraction

  • Gastrointestinal motility and function

These applications leverage the compound's ability to selectively activate NK2 receptors, which are abundant in smooth muscle tissues throughout these systems.

Pharmacological Tool

As a selective NK2 receptor agonist, [bAla8]-Neurokinin A(4-10) serves as an important pharmacological tool for:

  • Characterizing receptor subtypes

  • Investigating signal transduction pathways

  • Evaluating potential therapeutic targets related to neurokinin system dysfunction

  • Screening potential antagonist compounds

The specificity of this compound makes it particularly valuable for distinguishing NK2-mediated effects from those of other neurokinin receptor subtypes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator